![molecular formula C25H31N5O5 B2365396 3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892289-80-4](/img/structure/B2365396.png)
3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It is a derivative of hydroxyzine, exhibiting high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step protocol . The product is typically purified by crystallization from ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like NMR . The 13C-NMR spectra display signals for the different carbons in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction . This reaction is commonly used to incorporate a piperazine ring into biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques . For instance, the melting point can be determined experimentally .Scientific Research Applications
Synthesis and Biological Activity
Novel compounds with structures related to the mentioned chemical have been synthesized for potential use as anti-inflammatory and analgesic agents, with specific focus on their COX-1/COX-2 inhibition properties. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest that structurally complex quinazolines and related derivatives could serve as a basis for developing new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Studies
Research on fluoroquinolone-based derivatives, including piperazine moieties, has demonstrated their potential antimicrobial activity. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, showcasing their antibacterial and antifungal properties. This research avenue highlights the importance of structural modification in enhancing the antimicrobial efficacy of quinolone derivatives, potentially guiding the development of new antibiotics (Patel & Patel, 2010).
Receptor Binding Studies
Compounds bearing piperazine structures have been evaluated for their binding affinity to biological receptors, such as the 5-HT1A receptors. Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives, highlighting their potential in visualizing 5-HT1A receptors through fluorescence microscopy. Such studies underscore the utility of structurally specific compounds in probing receptor-ligand interactions, offering insights into the molecular mechanisms underlying receptor activation and signaling (Lacivita et al., 2009).
properties
IUPAC Name |
3-(2-methoxyethyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O5/c1-34-16-15-30-24(32)21-8-3-18(17-22(21)27-25(30)33)23(31)26-9-10-28-11-13-29(14-12-28)19-4-6-20(35-2)7-5-19/h3-8,17H,9-16H2,1-2H3,(H,26,31)(H,27,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFNMDSZRBSJPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

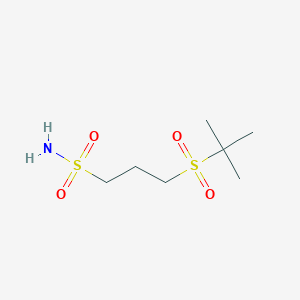
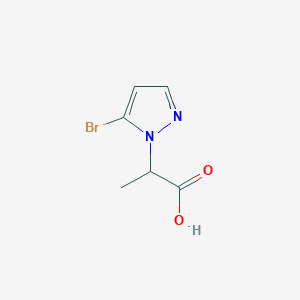
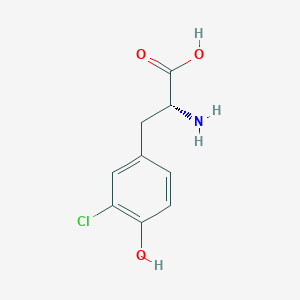
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2365319.png)
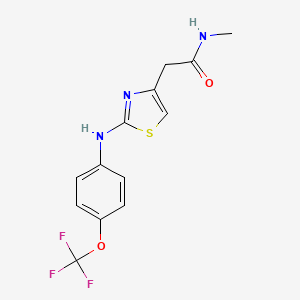
![N-1,3-benzodioxol-5-yl-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2365325.png)
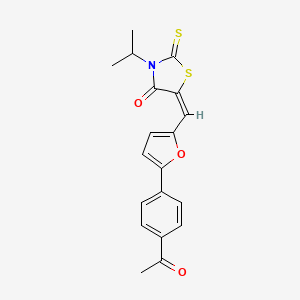
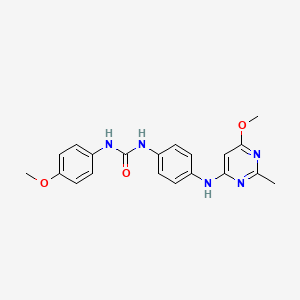

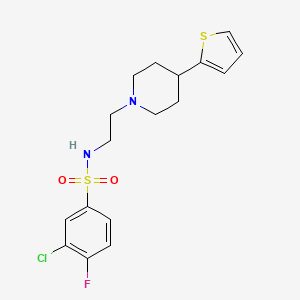
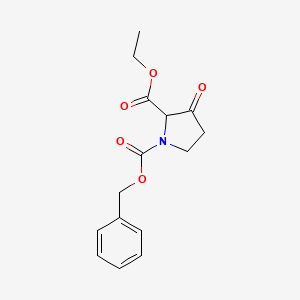
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2365333.png)
![2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B2365335.png)
![N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2365336.png)